2-(8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
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Description
The compound contains several functional groups, including an imidazo[2,1-f]purin-2,4-dione group, a dimethoxyphenethyl group, and an acetamide group . These groups are common in many biological molecules and pharmaceuticals, and they can participate in a variety of chemical reactions.
Molecular Structure Analysis
The compound’s structure is likely to be fairly complex due to the presence of multiple rings and functional groups . The imidazo[2,1-f]purin-2,4-dione group, for example, contains a purine ring, which is a type of heterocyclic aromatic ring common in many biological molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups it contains. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the acetamide could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the formation and reactivity of related fluorescent N-/purin-6-yl/pyridinium salts in pyridine-assisted phosphorylations and arenesulphonations under conditions used in oligonucleotide synthesis, highlighting a new family of ionic side-products involving hypoxanthine residues (Adamiak, Biała, & Skalski, 1985). Additionally, the pKa determination of newly synthesized derivatives related to the compound has been explored, revealing insights into their acidity constants and protonation behavior (Duran & Canbaz, 2013).
Biological Activities
Studies have also investigated the anticancer activities of related 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives, with some compounds showing promising activity against melanoma-type cell lines (Duran & Demirayak, 2012). Moreover, the antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones have been synthesized and tested, offering potential routes for new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Catalytic Applications
Research into manganese(II) complexes of imidazole-based acetamide as catalysts for alkene epoxidation with H2O2 has been conducted, demonstrating the compound's potential in facilitating chemical reactions through biomimetic ligands (Serafimidou, Stamatis, & Louloudi, 2008).
properties
IUPAC Name |
2-[6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O5/c1-12-10-26-17-18(24(2)21(30)27(19(17)29)11-16(22)28)23-20(26)25(12)8-7-13-5-6-14(31-3)15(9-13)32-4/h5-6,9-10H,7-8,11H2,1-4H3,(H2,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQZNSQSGXACAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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